G140 -

G140

Catalog Number: EVT-1534779
CAS Number:
Molecular Formula: C17H16Cl2N4O2
Molecular Weight: 379.241
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
G140 is a Novel potent cGAS-specific inhibitor for repression of dsDNA-triggered interferon expression ( IC50 of 14 nM and 442 nM for h-cGAS and m-cGAS, respectively).
Source and Classification

G140 was co-developed alongside another compound, G150, both derived from a common parent structure. The classification of G140 falls under small-molecule inhibitors targeting cGAS. Its development is rooted in the need for specific and potent inhibitors that can modulate immune responses without causing significant cellular toxicity .

Synthesis Analysis

The synthesis of G140 involves several key steps that optimize its potency and selectivity as a cGAS inhibitor. The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups for forming the core structure.
  2. Chemical Reactions: Various reactions such as coupling reactions, cyclizations, and functional group modifications are employed to construct the final compound.
  3. Purification: After synthesis, G140 is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity (≥95%) necessary for biological assays.

The technical details of these synthetic methods are crucial for reproducibility and scalability in pharmaceutical applications .

Molecular Structure Analysis

The molecular formula of G140 is C17H16Cl2N4O2C_{17}H_{16}Cl_{2}N_{4}O_{2}, with a molecular weight of 379.24 g/mol. The compound features a complex structure with distinct functional groups that contribute to its inhibitory activity against cGAS.

Structural Data

  • Molecular Weight: 379.24 g/mol
  • Solubility: 5 mg/ml (13.18 mM) in dimethyl sulfoxide (DMSO)
  • Working Concentration: Effective concentrations range from 1 to 20 µM in cell culture assays.

The structural integrity and purity are critical for its efficacy in biological systems .

Chemical Reactions Analysis

G140's primary reaction mechanism involves competitive inhibition at the catalytic pocket of cGAS. By binding to this site, G140 prevents the enzyme from utilizing its natural substrates (ATP/GTP), thereby inhibiting the production of cyclic GMP-AMP.

Technical Details of Reactions

  • Inhibition Mechanism: Co-crystallization studies have shown that G140 effectively occupies the catalytic site of cGAS, blocking substrate access.
  • Dose-Dependent Effects: The compound demonstrates dose-dependent inhibition of interferon regulatory factor signaling pathways activated by double-stranded DNA .
Mechanism of Action

The mechanism of action for G140 centers on its role as an inhibitor of cGAS activity:

  1. Binding: G140 binds to the catalytic pocket of cGAS.
  2. Inhibition: This binding prevents the conversion of ATP and GTP into cyclic GMP-AMP.
  3. Downstream Effects: As a result, there is reduced activation of the STING pathway, leading to decreased expression of pro-inflammatory cytokines and type I interferons.

This mechanism highlights G140's potential as a therapeutic agent in conditions associated with dysregulated immune responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Storage Conditions: Should be stored at -20°C upon receipt to maintain stability.

Chemical Properties

  • Stability: Exhibits good stability under recommended storage conditions.
  • Purity Assessment: Each batch undergoes rigorous testing to confirm ≥95% purity using ultra-high-performance liquid chromatography (UHPLC).

These properties are essential for ensuring that G140 maintains its efficacy during experimental use and potential clinical applications .

Applications

G140 serves several scientific purposes:

  • Research Tool: It is utilized as a probe in research settings to study cGAS-related signaling pathways and their implications in autoimmune diseases.
  • Therapeutic Development: Given its specificity and potency, G140 is being explored as a lead compound for developing new therapies aimed at treating conditions characterized by excessive type I interferon production.

Its application in both basic research and potential therapeutic contexts underscores its significance in immunology and pharmacology .

Introduction to G140

Definition and Biological Significance of G140

G140 (CAS 2369751-07-3) is a potent and selective small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS), an essential cytosolic DNA sensor in innate immunity. Its chemical structure is defined as C₁₇H₁₆Cl₂N₄O₂, with a molecular weight of 379.24 g/mol [1] [5] [8]. G140 exhibits high specificity for human cGAS (h-cGAS), with half-maximal inhibitory concentration (IC₅₀) values of 14.0 nM for h-cGAS and 442 nM for murine cGAS (m-cGAS) [1] [9]. This selectivity arises from structural differences in the catalytic pockets between species [9].

Biologically, cGAS activation triggers the synthesis of 2',3'-cGAMP, which activates the STING (Stimulator of Interferon Genes) pathway. This induces downstream production of type I interferons (IFNs) and pro-inflammatory cytokines via transcription factors IRF3 and NF-κB [3] [10]. Dysregulation of this pathway contributes to autoimmune disorders (e.g., systemic lupus erythematosus), neurodegenerative diseases, and interferonopathies [3] [6] [10]. G140’s significance lies in its ability to suppress aberrant cGAS activation while maintaining a wide safety window (cellular LD₅₀ > 50 μM) [5] [9].

Table 1: Key Chemical and Biochemical Properties of G140

PropertyValueMeasurement Context
Molecular FormulaC₁₇H₁₆Cl₂N₄O₂Chemical structure
Molecular Weight379.24 g/molMass spectrometry
IC₅₀ (h-cGAS)14.0 nMIn vitro enzymatic assay
IC₅₀ (m-cGAS)442 nMIn vitro enzymatic assay
Solubility250 mg/mL in DMSOPharmacological preparation

Historical Context and Discovery of G140 as a cGAS Inhibitor

G140 was developed through targeted medicinal chemistry optimization following a high-throughput screening (HTS) campaign of 281,348 compounds. The initial screen used a luminescence-based assay monitoring ATP consumption during cGAMP synthesis [9]. Two lead scaffolds (designated J001 and G001) were identified, with G140 emerging from the latter group after structure-activity relationship (SAR) refinements [9].

Prior inhibitors like RU.521 (effective for m-cGAS) showed poor efficacy against h-cGAS due to low sequence homology (60%) [9]. G140 and its analog G150 were co-developed in 2019 as the first human-specific cGAS inhibitors with demonstrated cellular activity [2] [9]. Co-crystallization studies revealed that G140 occupies the catalytic pocket of h-cGAS, competitively inhibiting ATP/GTP binding and preventing cGAMP synthesis [2] [9]. This mechanistic insight established G140 as a tool compound for probing cGAS-dependent pathways and a therapeutic candidate for inflammation-driven diseases [6] [10].

Table 2: Milestones in G140 Development

YearEventSignificance
2019Identification via HTSDiscovery of G001 scaffold
2019Co-crystallization with h-cGASConfirmed competitive inhibition at catalytic site
2021Validation in primary human macrophagesDemonstrated cellular IC₅₀ of 0.86 μM

Role of G140 in Innate Immune Response Pathways

G140 modulates innate immunity by suppressing DNA-sensing pathways. Upon cytosolic DNA (e.g., mitochondrial DNA, viral DNA) exposure, cGAS dimerizes on DNA strands and synthesizes cGAMP. G140 blocks this step, preventing STING activation and subsequent TBK1-IRF3/NF-κB signaling [3] [10]. In cellular assays:

  • Dose-dependent inhibition: G140 (0.1–25 μM) reduces IRF-driven Lucia luciferase activity by >80% in THP1-Dual™ cells stimulated with dsDNA agonists [2].
  • Pathway specificity: At 6 μM, G140 abolishes cGAS-dependent cytokine production but does not affect RIG-I-like receptor (RLR) pathways activated by 3p-hpRNA [2].
  • Cell-type efficacy: Inhibits IFN-β and IL-6 production in primary human macrophages (IC₅₀ = 0.86 μM) [9].

Additionally, G140 indirectly influences autophagic clearance of cytosolic DNA. mtDNA released during proteasomal stress activates cGAS-STING, but G140 prevents this cascade, reducing DAMP (damage-associated molecular pattern)-driven inflammation [4] [10]. This positions G140 as a candidate for treating interferonopathies (e.g., Aicardi-Goutières syndrome) and neurodegenerative conditions where cGAS hyperactivity is pathological [6] [10].

Table 3: Effects of G140 on Immune Signaling Pathways

Pathway ComponentEffect of G140Experimental Evidence
cGAS enzymatic activityDirect inhibition (competitive)Co-crystallization; ATP consumption assays
STING traffickingPrevents ER-to-Golgi translocationImmunofluorescence in THP1 cells
IRF3 phosphorylationSuppresses phosphorylation and dimerizationWestern blotting in primary macrophages
Cytokine productionReduces IFN-β, IL-6, TNF-αELISA in human myeloid cells

Properties

Product Name

G140

IUPAC Name

1-[6,7-dichloro-9-(1-methylpyrazol-3-yl)-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]-2-hydroxyethanone

Molecular Formula

C17H16Cl2N4O2

Molecular Weight

379.241

InChI

InChI=1S/C17H16Cl2N4O2/c1-22-4-2-13(21-22)9-6-11(18)16(19)17-15(9)10-7-23(14(25)8-24)5-3-12(10)20-17/h2,4,6,20,24H,3,5,7-8H2,1H3

InChI Key

NVPFAXHXXODQRO-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)C2=CC(=C(C3=C2C4=C(N3)CCN(C4)C(=O)CO)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

G140; G-140; G 140

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.